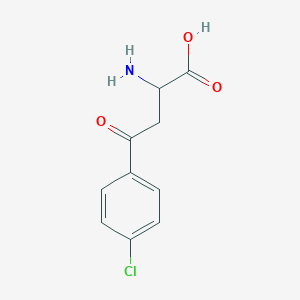

2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid

Description

2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid is an amino acid derivative characterized by a 4-chlorophenyl group attached to a 4-oxobutanoic acid backbone. This compound has garnered attention due to its biological relevance, particularly in neurological and oncological contexts. It serves as a precursor to neuroactive metabolites and has been implicated in cognitive deficits and depressive symptoms linked to neurological disorders .

Structurally, the 4-chlorophenyl group contributes to its lipophilicity, influencing membrane permeability and interactions with biological targets. Its synthesis often involves multi-step protocols, including Friedel-Crafts acylation and Michael-type additions, as observed in related compounds .

Properties

IUPAC Name |

2-amino-4-(4-chlorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c11-7-3-1-6(2-4-7)9(13)5-8(12)10(14)15/h1-4,8H,5,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLOTMANRVIPIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10930324 | |

| Record name | 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139084-65-4 | |

| Record name | Benzenebutanoic acid, alpha-amino-4-chloro-gamma-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139084654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Optimization

-

Solvent Selection : Chlorobenzene is preferred due to its inertness and ability to minimize byproducts (e.g., 4-(4-chlorophenyl)-4-oxo-butanoic acid).

-

Molar Ratios : A 1:1–1.1 molar ratio of aryl substrate to succinic anhydride ensures complete conversion.

-

Catalyst Loading : AlCl₃ (2.2–2.5 equivalents per mole of substrate) achieves optimal acylation at 100–120°C.

For the target compound, substituting biphenyl with 4-chloroaniline or a protected amino-aromatic precursor could introduce the amino group. Post-acylation deprotection (e.g., acid hydrolysis) would yield the free amino acid.

Peptide Coupling and Solid-Phase Synthesis

The Royal Society of Chemistry protocol (C7NJ04720G) demonstrates the synthesis of 4-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoic acid via peptide coupling. This approach is adaptable to the target compound by modifying the amine component.

Procedure Overview

-

Oxadiazole Formation : Thiosemicarbazides react with coupling reagents (e.g., DIC) to form 2-amino-1,3,4-oxadiazoles.

-

Succinylation : The oxadiazole amine reacts with succinic anhydride in methanol to yield 4-oxo-butanoic acid derivatives.

Example Adaptation :

Yield and Purity

-

Reported yields for analogous compounds range from 68% to 96%.

-

High-performance liquid chromatography (HPLC) purification achieves >94% purity.

Reductive Amination and Ketone Functionalization

CA3127220A1 describes the synthesis of 4-chlorokynurenines, highlighting reductive amination strategies for introducing amino groups adjacent to ketones. This method is relevant for constructing the 2-amino-4-oxo backbone.

Key Steps

-

Ketone Formation : React 4-chlorophenylacetic acid with glyoxylic acid to form 4-(4-chlorophenyl)-2-oxobutanoic acid.

-

Reductive Amination : Treat the ketone with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) to introduce the amino group.

Conditions :

Comparative Analysis of Methods

*Theoretical yield based on analogous reactions.

Scientific Research Applications

Neuroprotective Applications

Recent studies have highlighted the neuroprotective properties of 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid. This compound has been shown to enter the brain effectively and provide antiexcitotoxic neuroprotection after systemic application. It is believed to modulate excitatory neurotransmission, which is crucial in preventing neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study: AV-101

A notable application of this compound is its role in the development of AV-101 (4-chloro-2-amino-3-hydroxybutanoic acid), which is being investigated for treatment-resistant depression (TRD) and major depressive disorder (MDD). Phase 2 clinical trials have been initiated to evaluate its efficacy and safety . The mechanism involves inhibition of the NMDA receptor, thereby reducing excitotoxicity associated with various neurological conditions.

Anti-inflammatory Properties

The compound also exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its structural characteristics allow it to inhibit key pathways involved in inflammation, which can be beneficial in conditions like arthritis and other chronic inflammatory disorders.

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Docking Studies

In a recent study involving molecular docking simulations, compounds structurally related to this compound showed promising binding affinities to tubulin, a critical target for anticancer drugs. The binding interactions were analyzed against known inhibitors, revealing significant potential for these compounds in cancer therapy .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and keto groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents

2-Amino-4-(4-methoxyphenyl)-4-oxobutanoic acid (Compound 9)

- Substituent : 4-Methoxy (OCH₃) on the phenyl ring.

- Properties: The methoxy group enhances solubility in polar solvents compared to the chloro derivative.

- Synthesis: Prepared via coupling reactions involving 4-(4-methoxyphenyl)-4-oxobutanoic acid and amino-protected intermediates .

2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid

- Substituent: 2-Amino (NH₂) on the phenyl ring.

- Biological Activity: Exhibits immunomodulatory and vasodilatory effects.

- Derivatives : Sulfate salts (e.g., DL-Kynurenine sulfate) improve stability and bioavailability .

2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid

Derivatives with Non-Aromatic Modifications

4-(4-Chlorophenyl)-4-oxo-2-[(carboxymethyl)sulfanyl]butanoic acid

- Modification: A sulfanyl (S–CH₂–COOH) group replaces the amino group.

- Chemical Reactivity : The sulfanyl moiety enhances nucleophilicity, making it suitable for thiol-mediated targeting. Synthesized via Michael addition of thioglycolic acid to α,β-unsaturated ketones .

2-Benzyl-4-(4-chlorophenyl)-4-oxobutanoic acid

Prodrugs and Pharmacologically Active Analogues

7-Chlorokynurenic Acid Prodrug (L-4-Chlorokynureine)

- Relation : Shares the 4-chlorophenyl group but incorporates a kynurenine backbone.

- Function : Acts as a "pseudonutrient" for the LAT1 transporter system, enabling blood-brain barrier penetration for treating neurodegenerative diseases .

4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid

Data Table: Key Properties of Selected Analogues

Biological Activity

2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid, also known as 4-[(4-chlorophenyl)amino]-4-oxobutanoic acid, is an organic compound that has garnered attention due to its potential biological activities. This compound features both amino and keto functional groups, which allow it to interact with various biological targets, making it a candidate for medicinal chemistry and enzyme inhibition studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 227.64 g/mol. The structure consists of a butanoic acid backbone with an amino group at the second position and a 4-chlorophenyl group at the fourth position, along with a keto group.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various gram-positive and gram-negative bacteria, suggesting its potential as an antibacterial agent.

Enzyme Inhibition

The compound has been identified as a potential enzyme inhibitor. Its interaction with specific enzymes can modulate biological pathways, which is crucial for therapeutic applications. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity and altering signal transduction pathways within cells .

Neuroprotective Effects

Additionally, derivatives of this compound have been investigated for their neuroprotective effects. They have shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease by acting as inhibitors of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme involved in the metabolic pathway of kynurenine .

The mechanism of action for this compound involves its ability to form hydrogen bonds and other interactions with biological molecules due to its amino and keto groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor functions, which are critical in various biological processes.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid | Similar structure but differs in chlorine position | |

| N-(3-Chlorophenyl)succinamic acid | Contains a different chlorinated phenyl group | |

| 2-(4-Chlorophenyl)aminobutyric acid | Lacks the oxo group but retains amino functionality |

This table illustrates how variations in structure can affect biological activity and reactivity.

Case Studies

Several case studies have explored the biological effects of this compound:

- Antibacterial Studies : In vitro tests demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Neuroprotective Research : A study focusing on neurodegenerative diseases found that derivatives of this compound could reduce neuronal cell death in models of Alzheimer's disease by inhibiting KYN-3-OHase activity, suggesting a protective effect against neurotoxicity .

- Enzyme Inhibition Profiles : Research into the binding affinities of this compound revealed that it effectively inhibits specific enzymes involved in metabolic pathways, highlighting its potential use in drug development for metabolic disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-4-(4-chlorophenyl)-4-oxobutanoic acid, and how can reaction conditions be optimized?

- Answer: The compound can be synthesized via multi-step approaches involving Friedel-Crafts acylation or Knoevenagel condensation. For example, Friedel-Crafts acylation using maleic anhydride and 4-chlorobenzene derivatives can yield 4-(4-chlorophenyl)-4-oxobutanoic acid intermediates, which are then functionalized with an amino group. Reaction optimization includes adjusting catalysts (e.g., Lewis acids like AlCl₃), temperature (80–120°C), and solvent polarity to improve yields . Post-synthetic modifications, such as Michael-type additions or reductive amination, may introduce the amino group .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Answer: Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) (>95% purity) ensures purity . High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns . X-ray crystallography (using programs like SHELXL ) resolves stereochemistry and crystal packing, particularly for resolving chiral centers.

Q. What are the primary biological roles or pathways associated with this compound?

- Answer: Structurally analogous compounds (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) exhibit bioactivity as enzyme inhibitors (e.g., kynurenine-3-hydroxylase, cyclooxygenase) . The amino and oxobutanoic acid moieties may enable interactions with metabolic pathways, such as nicotinic acid biosynthesis or immune modulation . Preliminary studies suggest potential roles in neurological disorders and cancer biomarker research .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Answer: SAR studies focus on modifying the phenyl ring (e.g., halogen substitution), oxobutanoic acid chain length, and amino group position. For example, replacing the 4-chlorophenyl group with a bromophenyl or fluorophenyl moiety alters electron-withdrawing effects, impacting enzyme binding . Introducing PEG linkers or pyrazoline heterocycles (as in ByeTACs ) improves solubility and target engagement. Computational docking (e.g., pharmacophore modeling ) validates interactions with active sites.

Q. What methodologies resolve contradictions in reported biological activity data?

- Answer: Discrepancies in inhibitory potency (e.g., COX vs. kynurenine-3-hydroxylase) may arise from assay conditions (pH, substrate concentration) or impurity profiles. Validate findings using orthogonal assays (e.g., fluorescence-based enzyme inhibition vs. cellular viability). Structural analysis (X-ray ) identifies conformational changes affecting activity. Meta-analyses of published IC₅₀ values under standardized protocols are recommended .

Q. How can crystallographic data improve understanding of this compound’s mechanism of action?

- Answer: Single-crystal X-ray diffraction (via SHELX ) reveals bond angles, dihedral rotations, and non-covalent interactions (e.g., hydrogen bonding with catalytic residues). For example, the oxobutanoic acid moiety’s orientation in the active site of kynurenine-3-hydroxylase can explain competitive vs. non-competitive inhibition . Twinning or disorder in crystals may require refinement with SHELXL’s TWIN/BASF commands .

Q. What advanced chromatographic methods quantify this compound in complex biological matrices?

- Answer: Pre-column derivatization with reagents like 6-MOQ-EtOCOOSu enhances UV/fluorescence detection in LC-MS/MS . Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) separates the compound from metabolites. For low-abundance detection, stable isotope-labeled internal standards (e.g., ¹³C/¹⁵N analogs) improve quantification accuracy .

Q. How do metabolic stability studies inform its potential as a drug candidate?

- Answer: In vitro assays (e.g., liver microsomes) assess oxidative metabolism, while in vivo pharmacokinetic studies track plasma half-life and excretion. The compound’s amino group may undergo deamination, requiring prodrug strategies (e.g., esterification) to enhance stability . Metabolite profiling via HRMS identifies degradation products, such as 4-(4-chlorophenyl)-4-hydroxybutanoic acid .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.